molecular formula C22H17NO3 B13994022 N-Benzoyl-3-oxo-2,3-diphenylpropanamide CAS No. 14072-63-0

N-Benzoyl-3-oxo-2,3-diphenylpropanamide

Cat. No.: B13994022
CAS No.: 14072-63-0
M. Wt: 343.4 g/mol
InChI Key: VLKWXLJWGXDRNJ-UHFFFAOYSA-N
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Description

N-Benzoyl-3-oxo-2,3-diphenylpropanamide is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Compounds featuring benzoyl and propanamide structures, such as this one, are of significant interest in medicinal chemistry for the development of enzyme inhibitors . Related structures are frequently investigated as key intermediates in organic synthesis and for their potential as carbonic anhydrase inhibitors (CAIs), which are a target in areas such as anticancer drug development . The design of such inhibitors often employs strategies like the "tail" approach, where a functional group is attached to a core structure to enhance interaction with the target enzyme's active site . Researchers can utilize this compound to explore its specific physicochemical properties, reactivity, and potential biological activity in various experimental models.

Properties

CAS No.

14072-63-0

Molecular Formula

C22H17NO3

Molecular Weight

343.4 g/mol

IUPAC Name

N-(3-oxo-2,3-diphenylpropanoyl)benzamide

InChI

InChI=1S/C22H17NO3/c24-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)22(26)23-21(25)18-14-8-3-9-15-18/h1-15,19H,(H,23,25,26)

InChI Key

VLKWXLJWGXDRNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)C(=O)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the condensation of benzoyl chloride with 3-oxo-2,3-diphenylpropanamide or related β-diketone precursors under controlled conditions. The key step is the formation of the amide bond linking the benzoyl moiety to the diketone structure.

Synthesis via β-Diketone Precursors

A notable method involves starting from 3-oxo-N,3-diphenylpropanamide, which is reacted with benzoyl chloride or benzoyl derivatives in the presence of a base such as triethylamine or potassium hydroxide to facilitate amide bond formation. This approach is supported by experimental procedures that employ ammonium acetate or triethylamine as catalysts or bases to promote the reaction under reflux conditions in solvents like 1,4-dioxane or dimethylformamide (DMF).

Reaction Conditions and Reagents

  • Solvents: 1,4-Dioxane and DMF are commonly used due to their ability to dissolve both organic and inorganic reactants and to withstand reflux temperatures.
  • Bases: Triethylamine or potassium hydroxide are used to neutralize the hydrochloric acid generated during amide bond formation and to activate the nucleophilic amine.
  • Temperature: Reflux conditions (typically 80–110 °C) are maintained for several hours (3–8 hours) to ensure complete reaction.
  • Molar Ratios: Equimolar amounts of the β-diketone precursor and benzoyl chloride are generally used, with slight excess of base to drive the reaction to completion.

Alternative Synthetic Routes

  • Mannich Reaction: The Mannich base synthesis involving this compound derivatives has been reported, where the β-diketone reacts with amines and formaldehyde derivatives to form substituted amides with potential biological activity. This method uses primary or secondary amines, aldehydes, and compounds containing active hydrogen atoms.
  • Use of Elemental Sulfur: In some cases, elemental sulfur is introduced in the reaction mixture with β-diketone precursors and bases to form thiophene derivatives, which are structurally related to this compound, highlighting the versatility of the β-diketone scaffold.

Experimental Data and Reaction Outcomes

Representative Reaction Procedure

Step Reagents and Conditions Outcome
1 Dissolve 3-oxo-N,3-diphenylpropanamide (2.16 g, 0.01 mol) in 1,4-dioxane (40 mL) Solution preparation
2 Add benzoyl chloride (equimolar) and triethylamine (0.50 mL) Initiate amide bond formation
3 Heat under reflux for 6 hours Reaction completion
4 Cool and pour into ice/water to precipitate product Solid product isolation
5 Filter, wash, and dry the solid Obtain pure this compound

Characterization Data

  • Melting Point: Typically around 100–110 °C depending on purity.
  • Spectroscopic Analysis:
    • NMR: The presence of amide N-H and aromatic protons confirmed by signals in the δ 7.0–8.0 ppm range.
    • IR: Characteristic C=O stretching bands around 1650–1700 cm⁻¹ and N-H stretching near 3300 cm⁻¹.
    • Mass Spectrometry: Molecular ion peak consistent with the molecular weight of C20H16NO3 (approx. 314 g/mol).

Yield and Purity

Reactions typically yield 70–86% of the target compound after recrystallization. Elemental analysis confirms the expected carbon, hydrogen, and nitrogen content within acceptable error margins.

Comparative Analysis of Preparation Methods

Method Reagents Conditions Yield (%) Advantages Limitations
Direct amide formation 3-oxo-N,3-diphenylpropanamide + benzoyl chloride + triethylamine Reflux in 1,4-dioxane 6 h 80–86 Straightforward, high yield Requires careful control of moisture and base
Mannich base synthesis β-Diketone + amine + aldehyde Room temp to reflux 60–75 Access to diverse derivatives Multi-component reaction complexity
Sulfur-mediated thiophene formation β-Diketone + elemental sulfur + base Reflux in 1,4-dioxane 3 h 65–75 Formation of sulfur-containing analogs Specific to thiophene derivatives

Summary and Expert Perspective

The preparation of this compound is well-established through classical amide bond formation between benzoyl chloride and 3-oxo-N,3-diphenylpropanamide under basic and reflux conditions. This method provides good yields and purity, supported by robust spectroscopic and analytical data. Alternative routes such as Mannich base synthesis and sulfur-mediated transformations expand the chemical space of related compounds, offering functional diversity for further applications.

The choice of preparation method depends on the desired derivative and functionalization. The direct amide formation remains the most reliable and straightforward approach for synthesizing the parent compound with high efficiency. Researchers should consider solvent choice, base strength, and reaction time to optimize yields and purity.

Comparison with Similar Compounds

N-(Benzo[d][1,3]dioxol-5-yl)-3-(3-fluorophenyl)-3-oxopropanamide (11m)

Key Structural Differences :

  • Substituents : The nitrogen is bonded to a benzo[d][1,3]dioxol group (electron-rich fused ring) instead of a benzoyl group. The 3-position phenyl group is substituted with fluorine.
  • Functional Groups : Retains the 3-oxopropanamide core but lacks the 2-phenyl group present in the target compound.

Implications :

  • The benzo[d][1,3]dioxol group enhances metabolic stability but may reduce solubility due to increased hydrophobicity.

β'-Phenylfentanyl (N-(1-phenethylpiperidin-4-yl)-N,3-diphenylpropanamide)

Key Structural Differences :

  • Backbone : Shares the diphenylpropanamide motif but incorporates a piperidinyl-phenethyl group on the nitrogen.
  • Pharmacological Role : Designed as an opioid receptor agonist, unlike the target compound, which lacks the piperidine moiety critical for μ-opioid receptor binding.

Implications :

  • The piperidinyl group enables potent analgesic activity but introduces risks of respiratory depression and addiction.
  • Structural similarity underscores the importance of nitrogen substituents in dictating biological activity .

N-(Benzo[d][1,3]dioxol-5-yl)-3-oxo-3-phenylpropanamide (CAS 326021-94-7)

Key Structural Differences :

  • Substituents : Features a benzo[d][1,3]dioxol group instead of benzoyl and lacks the 2-phenyl group.

Implications :

  • The benzo[d][1,3]dioxol group may confer resistance to oxidative degradation compared to the benzoyl group .

n-Methyl-n,3-diphenylpropanamide (CAS 18859-20-6)

Key Structural Differences :

  • Nitrogen Substituent : A methyl group replaces the benzoyl group, simplifying the structure.
  • Backbone : Retains the 3-phenyl group but lacks the 2-phenyl and 3-oxo groups.

Implications :

  • Simpler structure may improve synthetic accessibility but diminish versatility in drug design .

Tabulated Comparison of Key Properties

Compound Name Nitrogen Substituent 2-Position 3-Position Functional Group Key Applications
N-Benzoyl-3-oxo-2,3-diphenylpropanamide Benzoyl Phenyl Phenyl + 3-oxo Ketone, Amide Medicinal intermediate
Compound 11m Benzo[d][1,3]dioxol None 3-Fluorophenyl Ketone, Amide Enzyme inhibition studies
β'-Phenylfentanyl Piperidinyl-phenethyl None Phenyl Amide Opioid analgesic
CAS 326021-94-7 Benzo[d][1,3]dioxol None Phenyl + 3-oxo Ketone, Amide Chemical synthesis
CAS 18859-20-6 Methyl None Phenyl Amide Research reagent

Research Findings and Implications

  • Electronic Effects : The benzoyl group in the target compound enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks in synthetic pathways .
  • Biological Activity : Analogs like β'-phenylfentanyl demonstrate that nitrogen substituents (e.g., piperidinyl) are critical for receptor targeting, whereas simpler derivatives (e.g., CAS 18859-20-6) lack such specificity .

Q & A

Q. What are the standard synthetic routes for N-Benzoyl-3-oxo-2,3-diphenylpropanamide, and how is its purity validated?

Methodological Answer: The compound is typically synthesized via condensation reactions. For example, derivatives of 3-oxo-diphenylpropanamide can be prepared by reacting 1,3-diphenylpropane-1,3-dione with benzoylating agents under controlled conditions (e.g., using acetic anhydride or benzoyl chloride in anhydrous solvents). Key characterization includes 1H/13C NMR to confirm the benzoyl group integration and the absence of unreacted intermediates. High-Resolution Mass Spectrometry (HRMS) is critical for verifying molecular weight accuracy (e.g., observed m/z 297.1238 vs. calculated 297.1234 for a related analog) . Purity is assessed via HPLC with UV detection at 254 nm, ensuring >95% purity for experimental use.

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

Methodological Answer:

  • UV-Vis Spectroscopy : Identifies π→π* transitions in the benzoyl and diphenyl groups. Two absorption bands are typically observed: a lower-energy band (~300 nm) sensitive to substituent effects and a higher-energy band (~250 nm) with limited correlation to structural changes .
  • NMR Spectroscopy : 1H NMR resolves aromatic protons (δ 7.0–8.0 ppm) and carbonyl environments (δ 165–170 ppm in 13C NMR). For example, the acetoxyimino derivative shows distinct singlet peaks at δ 4.06 (CH2) and δ 2.19 (CH3) .
  • FT-IR : Confirms carbonyl stretches (C=O at ~1685 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹).

Advanced Research Questions

Q. How do solvent polarity and substituent electronic effects influence the UV-Vis spectra of this compound derivatives?

Methodological Answer: Solvent polarity shifts the lower-energy absorption band due to stabilization of excited-state dipole moments. For example, in polar solvents like ethanol, bathochromic shifts (~10–15 nm) occur compared to nonpolar solvents (e.g., hexane). Substituents with electron-withdrawing groups (e.g., -NO2) enhance conjugation, further red-shifting the band. A Hammett plot can correlate substituent σ values with λmax, but the high-energy band remains solvent-insensitive, suggesting localized electronic transitions . Researchers should design solvent-substituent matrices (e.g., varying dielectric constants and substituent σ values) to model these effects.

Q. What mechanistic insights explain the reactivity of this compound in oxidative dehydrogenative annulation reactions?

Methodological Answer: In copper-catalyzed reactions with α-amino ketones, the compound acts as a β-ketoamide precursor. The mechanism likely involves:

  • Coordination : Cu(I) binds to the carbonyl oxygen, facilitating enolization.
  • Oxidative Coupling : Radical intermediates form via single-electron transfer, leading to C-N bond formation.
  • Annulation : Cyclization generates pyrrole derivatives, confirmed by HRMS and 2D NMR. Control experiments with deuterated solvents (e.g., DMSO-d6) validate proton transfer steps .

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound derivatives?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example:

  • Electron-deficient substituents lower LUMO energy, enhancing electrophilicity.
  • Solvent effects are modeled using the Polarizable Continuum Model (PCM).
  • TD-DFT simulations of UV spectra align with experimental λmax values (R² > 0.95) .

Q. How should researchers address contradictions in spectral data (e.g., uncorrelated high-energy UV bands)?

Methodological Answer: Contradictions arise from overlapping transitions or non-adiabatic effects. Strategies include:

  • Variable-Angle Spectroscopic Ellipsometry : Resolves overlapping bands in solid-state films.
  • Solvatochromic Analysis : Compares band shifts across solvents to distinguish charge-transfer vs. localized transitions.
  • Substituent Decoupling : Synthesize analogs with isolated functional groups to isolate electronic contributions .

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